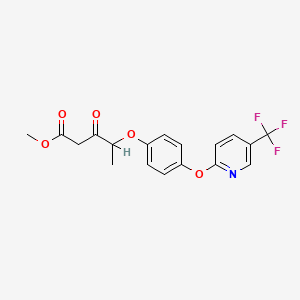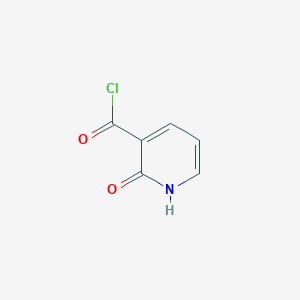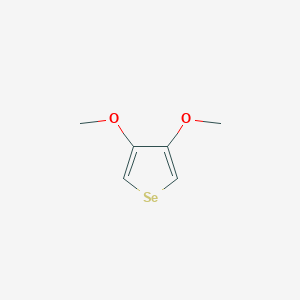![molecular formula C32H49N5O5 B8662879 tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B8662879.png)
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate is a functionalized inhibitor of apoptosis protein ligandThese chimeras are designed to target and degrade specific proteins within cells, making this compound a valuable tool in chemical biology and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the Boc-protected amine group. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to meet the high demand for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions
Coupling Reactions: The free amine can be coupled with other molecules using reagents like carbodiimides or activated esters to form amide bonds
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group
Coupling: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for amide bond formation
Major Products
The major products formed from these reactions include various conjugates of this compound with other molecules, which are used in the synthesis of PROTACs .
Scientific Research Applications
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate is widely used in scientific research, particularly in the development of PROTACs. These chimeras are designed to target and degrade specific proteins, making them valuable tools in:
Chemistry: Used in the synthesis of complex molecules and as a building block for further chemical modifications
Biology: Employed in studies to understand protein function and regulation within cells
Medicine: Investigated for potential therapeutic applications, including targeted protein degradation in cancer and other diseases
Industry: Utilized in the development of new drugs and chemical probes for research and development
Mechanism of Action
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate functions as an inhibitor of apoptosis protein ligand, which means it binds to and inhibits the activity of specific proteins involved in preventing apoptosis (programmed cell death). By targeting these proteins, this compound can promote the degradation of specific proteins through the ubiquitin-proteasome system, leading to their removal from the cell .
Comparison with Similar Compounds
Similar Compounds
A 410099.1 amide-PEG3-amine-Boc: Another functionalized inhibitor of apoptosis protein ligand used in PROTAC synthesis.
Boc-A 410099.1 amide-alkylC4-amine: Combines an inhibitor of apoptosis protein ligand with an amide-alkylC4 linker for target protein conjugation.
Uniqueness
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate is unique due to its specific functionalization, which allows for the efficient synthesis of PROTACs targeting Bruton’s tyrosine kinase (BTK). This specificity makes it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C32H49N5O5 |
|---|---|
Molecular Weight |
583.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C32H49N5O5/c1-20(36(5)31(41)42-32(2,3)4)28(38)35-27(22-13-7-6-8-14-22)30(40)37-19-23(33)18-26(37)29(39)34-25-17-11-15-21-12-9-10-16-24(21)25/h9-10,12,16,20,22-23,25-27H,6-8,11,13-15,17-19,33H2,1-5H3,(H,34,39)(H,35,38)/t20-,23-,25+,26-,27-/m0/s1 |
InChI Key |
MQXRDFRHLFKZNZ-JKGXFXTOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


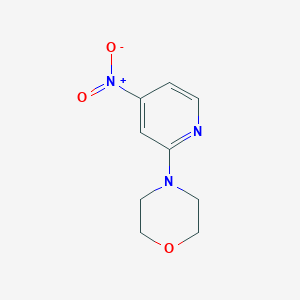
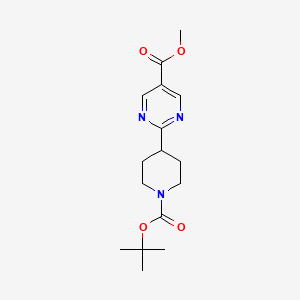
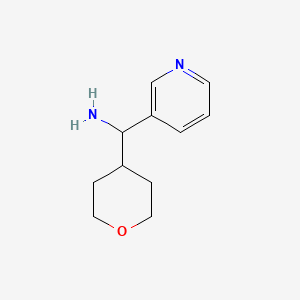
![1-[3-(Trifluoromethyl)phenyl]pentane-2,4-dione](/img/structure/B8662822.png)
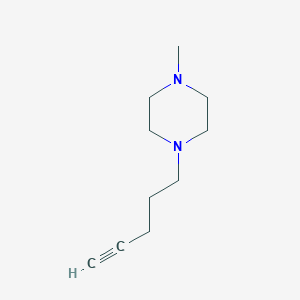
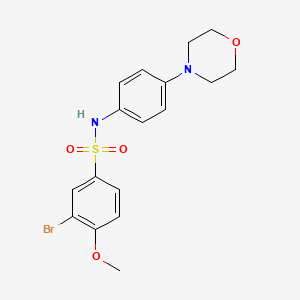
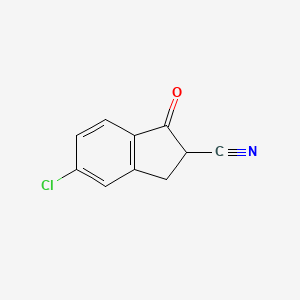
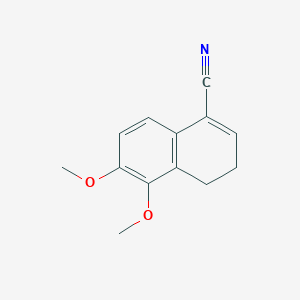
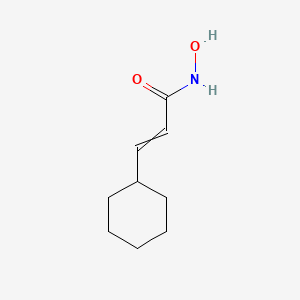
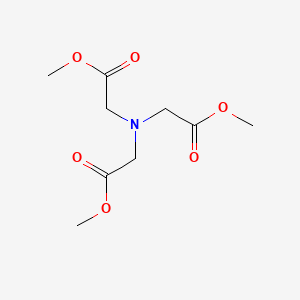
![2-{[(2,6-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B8662856.png)
